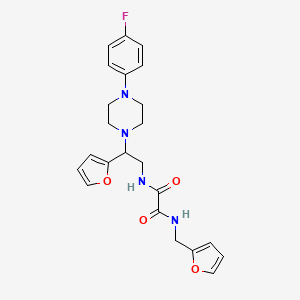

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Description

N1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, two furan rings, and an oxalamide linker. Its molecular formula is C₂₄H₂₆FN₅O₄, with an average molecular mass of 467.49 g/mol and a monoisotopic mass of 467.1971 g/mol .

Properties

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(furan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-4-2-14-32-21)16-26-23(30)22(29)25-15-19-3-1-13-31-19/h1-8,13-14,20H,9-12,15-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSNWITUJLDJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by a complex structure that includes piperazine and furan moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of 494.6 g/mol. The structure includes various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 494.6 g/mol |

| CAS Number | 877632-48-9 |

Antimicrobial Activity

Research has indicated that compounds within the oxalamide class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxalamides can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase, which is crucial for DNA replication.

Case Study: Antimicrobial Efficacy

In a comparative study assessing the minimum inhibitory concentrations (MIC) of various oxalamide derivatives, this compound demonstrated promising results against several pathogens:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 5 | Staphylococcus aureus |

| N1-(2-(4-chlorophenyl)piperazin-1-yl)-N2-(furan-2-ylmethyl)oxalamide | 10 | Escherichia coli |

Neurological Implications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly through its piperazine ring, which is known to modulate serotonin and dopamine receptors. Preliminary studies have indicated that similar compounds can act as antagonists at adenosine A2A receptors, implicating their use in treating conditions like Parkinson's disease and schizophrenia.

Research Findings on Neurological Activity

A recent study explored the effects of related compounds on adenosine receptor modulation:

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Piperazine Intermediate : Reaction of 4-fluoroaniline with piperazine.

- Reagents : Potassium carbonate, ethanol.

- Alkylation : Alkylation of the piperazine intermediate with furan derivatives.

- Conditions : Reflux in acetonitrile.

The biological activity is hypothesized to arise from the compound's ability to bind to specific receptors or enzymes involved in neurotransmission and bacterial replication. The piperazine moiety likely facilitates interaction with neurotransmitter receptors, while the furan rings may participate in π-stacking interactions crucial for binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally related molecules:

Key Observations :

- Furan vs.

- Oxalamide vs. Sulfonamide Linkers : Unlike W-18’s sulfonamide group (associated with high-affinity receptor binding in opioids ), the oxalamide linker in the target compound may favor hydrogen bonding with polar residues in CNS receptors.

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom (vs. piperidine in W-18) increases hydrogen-bonding capacity, possibly enhancing selectivity for serotonin receptors over opioid receptors .

Pharmacological Comparisons

- Receptor Binding Profiles: The 4-fluorophenylpiperazine moiety is a hallmark of 5-HT₁A/2A receptor ligands (e.g., trazodone). The dual furan substituents may enhance metabolic stability compared to phenyl or pyridine groups, as seen in analogs with longer plasma half-lives . W-18 and W-15: These sulfonamide-piperidine derivatives exhibit potent µ-opioid receptor binding, but the target compound’s piperazine-oxalamide structure likely shifts activity toward non-opioid pathways .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for phenylpiperazine-azetidinone derivatives, where strict reaction conditions (e.g., anhydrous solvents, controlled temperatures) are required to preserve the oxalamide bond .

Functional Implications of Substituent Variations

- 4-Fluorophenyl Group: Fluorination at the phenyl ring enhances lipophilicity and bioavailability compared to non-fluorinated analogs (e.g., plain phenylpiperazines) .

- Furan vs. Thiophene : Compared to thiophene-containing analogs, furan’s lower electron density may reduce CYP450-mediated metabolism, prolonging action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.